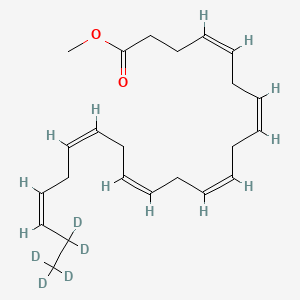

Docosahexaenoic acid-d5 methyl ester

Description

Foundational Understanding of Docosahexaenoic Acid (DHA) in Biological Processes

Docosahexaenoic acid (DHA) is a 22-carbon omega-3 polyunsaturated fatty acid that is a fundamental structural component of the central nervous system. nih.gov It is the most abundant omega-3 fatty acid in the brain and retina, comprising 40% of the polyunsaturated fatty acids (PUFAs) in the brain and 60% in the retina. nih.gov DHA's roles are multifaceted, influencing neurotransmission, cell signaling, and membrane fluidity. caymanchem.com Within neuronal membranes, DHA is crucial for the function of various proteins, including receptors and enzymes, and a deficiency is associated with cognitive decline. nih.gov Beyond the nervous system, DHA plays a part in cardiovascular health by contributing to the reduction of triglycerides and inflammation. acs.orgnih.gov Its metabolites, including resolvins and protectins, are powerful signaling molecules that help in the resolution of inflammation. nih.gov

Rationale for Deuterium (B1214612) Labeling in Investigating Lipid Metabolism and Dynamics

To unravel the complex pathways of lipid metabolism, scientists often employ stable isotope labeling, a technique where heavier, non-radioactive isotopes of elements are incorporated into molecules. Deuterium (²H), a stable isotope of hydrogen, is a powerful tool for tracing the metabolic fate of molecules like fatty acids in vivo and in vitro. caymanchem.comnih.gov When a fatty acid is "labeled" with deuterium, its increased mass allows it to be distinguished from its naturally occurring, unlabeled counterparts by mass spectrometry. nih.gov

This technique enables researchers to track the absorption, distribution, metabolism, and excretion of the labeled lipid with high precision. nih.gov For instance, by administering a deuterated fatty acid, scientists can follow its incorporation into various lipid pools, such as triglycerides and phospholipids (B1166683), and measure the rates of its conversion to other metabolites. labchem.com.my A key advantage of using deuterium is that it is a stable isotope and does not decay, making it safe for use in human studies. caymanchem.comnih.gov Furthermore, the substitution of hydrogen with deuterium can also subtly alter the chemical properties of a molecule, a feature that has been exploited to investigate the mechanisms of lipid peroxidation. Deuteration at specific, oxidation-prone positions on a fatty acid chain can increase its resistance to oxidative damage, providing a unique way to study the pathological consequences of lipid oxidation. nih.goveurisotop.com

Overview of Docosahexaenoic Acid-d5 Methyl Ester as a Specialized Research Reagent

This compound is a chemically modified version of DHA methyl ester where five hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. caymanchem.com This deuterated compound serves as a critical tool in analytical chemistry and biomedical research, primarily as an internal standard for the precise quantification of unlabeled DHA methyl ester using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com In these analyses, a known amount of the deuterated standard is added to a biological sample. Because it behaves almost identically to the natural compound during extraction and analysis but is distinguishable by its mass, it allows for highly accurate measurement of the endogenous compound's concentration.

Beyond its role as an internal standard, Docosahexaenoic acid-d5 has been utilized in studies to understand the uptake and metabolism of DHA in specific cell types. For example, a sensitive LC-MS/MS assay was developed to quantify the uptake of DHA-d5 into microglial cells, which is crucial for understanding its neuroprotective effects during neuroinflammation. nih.gov The presence of the deuterium label allows researchers to differentiate the exogenously supplied DHA from the DHA already present in the cells. nih.gov

Detailed Research Findings:

A study focused on developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure the uptake of DHA-d5 into BV-2 microglial cells. This was necessary because the high endogenous levels of DHA in cells make it difficult to quantify the uptake of externally supplied, unlabeled DHA. The use of DHA-d5 overcomes this challenge. The researchers established a method with good linearity and precision for quantifying DHA-d5. nih.gov

| Parameter | Value |

|---|---|

| Linear Range | 0.0063 - 0.1 ng |

| Correlation Coefficient (R²) | 0.999 |

| Precision (RSD%) | < 9.3% |

| Accuracy | 96.6 - 109.8% |

Using this validated method, the study demonstrated the rapid uptake of DHA-d5 into the microglial cells, with a plateau reached after approximately 2 minutes. nih.gov This research provides a clear example of how this compound is used as a specialized reagent to obtain precise data on cellular lipid dynamics.

| Time Point | Observation |

|---|---|

| First 2 minutes | Rapid and linear uptake |

| After 2 minutes | Plateau in uptake observed |

These examples underscore the utility of this compound not just as a passive standard, but as an active tool for probing the intricate details of lipid biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1D3,3D2 |

InChI Key |

VCDLWFYODNTQOT-LYHKTJOJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization for Research Applications

Strategies for the Isotopic Labeling of Docosahexaenoic Acid Analogs

The synthesis of isotopically labeled docosahexaenoic acid (DHA) is a critical first step in producing its deuterated methyl ester derivative. The strategic placement of deuterium (B1214612) atoms within the molecule is essential for its intended application, such as serving as an internal standard in mass spectrometry-based quantitative analysis. caymanchem.comlabchem.com.my

One common labeling pattern for commercially available DHA-d5 involves placing the five deuterium atoms on the terminal end of the fatty acid chain. caymanchem.com The formal chemical name for this isotopologue is 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid. caymanchem.com

The synthesis of such labeled compounds can be complex. General strategies for creating deuterium-labeled polyunsaturated fatty acids (PUFAs) have been reported, involving multi-step chemical synthesis. nih.gov For instance, a synthetic route might involve coupling a chemically modified, non-deuterated C22 fatty acid (like DHA) or a C20 precursor with a smaller, deuterated fragment. nih.gov Another approach involves a hydrogen-deuterium exchange reaction on a suitable precursor molecule. jst.go.jp

While biosynthesis in organisms like the microalga Crypthecodinium cohnii can produce uniformly ¹³C-labeled DHA nih.gov, targeted deuterium labeling typically requires chemical synthesis to control the exact location and number of deuterium atoms. The stability of the deuterium labels is a key consideration; labels on certain positions, like the bis-allylic carbons, can be susceptible to loss during chemical or enzymatic processes. nih.gov However, for use as an internal standard in mass spectrometry, labeling at the terminal, saturated end of the molecule provides a stable isotopic signature. caymanchem.com

Chemical Derivatization Techniques to Form Fatty Acid Methyl Esters (FAMEs) for Analytical Platforms

Once deuterated DHA (DHA-d5) is synthesized, it must be converted into its methyl ester form for use in many analytical platforms, particularly gas chromatography (GC). sigmaaldrich.com This derivatization process, known as esterification, reduces the polarity of the fatty acid's carboxyl group, which tends to form hydrogen bonds and can cause issues with chromatographic analysis. sigmaaldrich.com The resulting fatty acid methyl esters (FAMEs) are more volatile and stable, allowing for better separation and analysis. sigmaaldrich.comcolostate.edu

Several methods exist for the preparation of FAMEs, broadly categorized as acid-catalyzed and base-catalyzed reactions.

Acid-Catalyzed Methylation: This is a widely used approach. Common reagents include:

Boron Trifluoride (BF₃) in Methanol (B129727): A solution of BF₃ in methanol (e.g., 10-14%) is a powerful and effective catalyst for esterifying fatty acids. researchgate.netwhoi.edu The reaction typically involves heating the fatty acid with the reagent. whoi.edu However, for sensitive polyunsaturated fatty acids like DHA, milder conditions may be necessary to prevent degradation or isomerization of the double bonds. researchgate.net

Hydrochloric Acid (HCl) in Methanol: Anhydrous HCl dissolved in methanol is another classic and effective reagent for FAME preparation. colostate.edunih.gov Studies comparing various methods have found that methanolic HCl is suitable for derivatizing a wide range of lipid classes, including free fatty acids, with high efficiency. nih.gov

Boron Trichloride (BCl₃) in Methanol: This reagent can also be used for methylation and may produce fewer artifacts compared to BF₃ under certain conditions. colostate.edu

Base-Catalyzed Transesterification: These methods are typically faster and proceed under milder temperature conditions than acid-catalyzed reactions. nih.gov

Sodium Methoxide (NaOCH₃) in Methanol: This is a common reagent for the transesterification of triglycerides to FAMEs. researchgate.net It can be prepared or purchased as a ready-made solution. researchgate.net

Potassium Hydroxide (B78521) (KOH) in Methanol: A solution of methanolic KOH can be used for saponification (hydrolysis) of lipids, followed by acidification and methylation, or for direct, mild transesterification. researchgate.netrhizolab.com One significant drawback is that this method may fail to derivatize free fatty acids effectively. nih.gov

The choice of method depends on the starting material (free fatty acid vs. triglyceride) and the need to preserve the structural integrity of the polyunsaturated fatty acid. researchgate.netnih.gov For preparing DHA-d5 methyl ester from DHA-d5 free acid, an acid-catalyzed method like HCl in methanol or a carefully controlled BF₃-methanol procedure would be appropriate. sigmaaldrich.comnih.gov

| Derivatization Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heating (e.g., 100°C for 20 min) | Effective for various lipid types. | Can cause degradation of PUFAs if not controlled. researchgate.net | colostate.eduresearchgate.netwhoi.edu |

| Acid-Catalyzed | Hydrochloric Acid (HCl) in Methanol | Heating (e.g., 100°C for 1h) or overnight at 45°C | High derivatization rate for most lipids, including free fatty acids. | Requires anhydrous conditions for best results. colostate.edu | nih.govnih.gov |

| Base-Catalyzed | Sodium Methoxide in Methanol | Room temperature | Fast and proceeds under mild conditions. | Less effective for free fatty acids. | researchgate.netnih.gov |

| Base-Catalyzed | Potassium Hydroxide (KOH) in Methanol | Heating (e.g., 37°C-80°C) | Mild conditions. | Fails to derivatize free fatty acids. nih.gov | nih.govresearchgate.netrhizolab.com |

Purification and Characterization of Synthesized Deuterated Methyl Esters for Research Purity

After esterification, the crude product contains the desired Docosahexaenoic acid-d5 methyl ester along with excess reagents, by-products, and potential impurities. Rigorous purification and characterization are mandatory to ensure the compound meets the high purity standards required for research applications, such as its use as an internal standard. rsc.org

Purification Techniques: The typical purification workflow involves liquid-liquid extraction followed by chromatography.

Extraction: The reaction is quenched, often by adding water, and the FAMEs are extracted into a non-polar organic solvent like hexane. sigmaaldrich.comnih.govnih.gov This step separates the non-polar esters from the polar reagents and by-products (e.g., water, methanol, catalyst). sigmaaldrich.com

Washing: The organic layer may be washed with water or a saline solution to remove residual polar contaminants. sigmaaldrich.comresearchgate.net

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under a stream of nitrogen or by rotary evaporation. whoi.edu

Chromatography: For achieving high purity, column chromatography using silica (B1680970) gel is often employed. whoi.edumdpi.com This step effectively separates the target FAME from other lipidic impurities. mdpi.com

Characterization and Purity Analysis: A combination of analytical techniques is used to confirm the identity, structure, and purity (both chemical and isotopic) of the final product. rsc.orgmdpi.com

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method to assess the chemical purity of FAMEs. mdpi.com The retention time of the synthesized product is compared to that of a known standard of DHA methyl ester. caymanchem.comnist.gov

Mass Spectrometry (MS): Coupled with GC (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular weight would be approximately 347.6, compared to ~342.5 for the unlabeled version. caymanchem.comnist.gov The fragmentation pattern in the mass spectrum provides structural confirmation. nist.gov

High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining the isotopic enrichment and purity of labeled compounds. rsc.orgresearchgate.net It can accurately measure the mass-to-charge ratio and resolve the isotopic distribution, allowing for precise calculation of the percentage of d5-labeled molecules versus d0, d1, d2, etc., isotopologues. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact structure of the molecule and the specific location of the deuterium atoms. rsc.orgnih.gov While ¹H NMR would show the absence of signals at the deuterated positions, ²H (deuterium) NMR could be used to directly observe the deuterium nuclei. This confirms that the isotopic labeling occurred at the intended positions (e.g., C21 and C22) and that the rest of the molecule's structure, including the positions of the six cis-double bonds, is intact. rsc.org

| Analytical Technique | Purpose | Information Obtained | Reference(s) |

| Gas Chromatography (GC-FID) | Chemical Purity Assessment | Retention time, percentage purity relative to other volatile components. | mdpi.comnist.gov |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Identity Confirmation | Molecular weight, structural information from fragmentation patterns. | mdpi.comnih.gov |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity and Enrichment | Precise mass, isotopic distribution, calculation of isotopic purity. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and Positional Verification | Confirmation of molecular structure, verification of deuterium label positions. | rsc.orgnih.gov |

Advanced Analytical Spectrometric and Chromatographic Techniques for Docosahexaenoic Acid D5 Methyl Ester Quantification and Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) due to its high chromatographic resolution and sensitive detection capabilities. gcms.czresearchgate.net Fatty acids are typically derivatized to their more volatile methyl esters prior to analysis. shimadzu.com The coupling of GC with MS provides structural confirmation, which is particularly advantageous for complex biological samples where spectrometric verification of analytes is essential. nih.gov

Utilization as an Internal Standard for Precise Quantitative Analysis of Docosahexaenoic Acid Methyl Ester

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This approach corrects for variability during sample preparation—such as extraction efficiency and derivatization yield—and for variations in instrumental analysis, including injection volume and ionization efficiency. scispace.com Docosahexaenoic acid-d5 methyl ester is an ideal internal standard for the quantification of endogenous docosahexaenoic acid methyl ester because its chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during the entire analytical process. scispace.com

In a typical GC-MS workflow, a known quantity of this compound is added to a sample prior to lipid extraction and methylation. nih.gov Following derivatization, the sample is injected into the GC-MS. The analyte (endogenous DHA methyl ester) and the internal standard (DHA-d5 methyl ester) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and plotting this against a calibration curve. unair.ac.id While methods have been validated using other deuterated fatty acids like D₃₅-C18:0 methyl ester, the principle remains the same for DHA-d5. nih.gov The use of a deuterated internal standard allows for the reporting of absolute molar concentrations, enabling detailed investigations of metabolic changes. nih.gov

Method Development and Validation for Fatty Acid Methyl Ester Profiling

Developing and validating robust GC-MS methods is critical for accurate fatty acid methyl ester (FAME) profiling. Method development often involves optimizing several key parameters, including the choice of GC column, temperature programming, and mass spectrometer settings. nih.govresearchgate.net Highly polar cyanopropyl-based capillary columns are frequently used for FAME analysis as they provide excellent separation of positional and geometric isomers, including cis/trans isomers. nih.govnih.gov

A typical validated GC-MS method for FAME profiling using a deuterated internal standard would demonstrate high performance across several metrics. nih.govnih.govnih.gov

| Validation Parameter | Typical Performance Metric | Description |

| Precision | Coefficient of Variation (CV) < 10-15% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov |

| Selectivity | Baseline separation of analytes | The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. Specific ion monitoring (SIM) or multiple reaction monitoring (MRM) can resolve overlapping peaks. nih.govnih.gov |

| Limit of Detection (LOD) | Low femtomol to picomol range | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov |

| Limit of Quantification (LOQ) | Low picomol/mL range | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Linearity | R² > 0.99 | The ability of the method to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. unair.ac.id |

This table presents typical performance characteristics for a validated GC-MS method for FAME profiling.

For example, a rapid GC-MS method was developed for determining FAMEs with an analysis time of 17.2 minutes, achieving separation for isomers with chain lengths from C8 to C28. nih.gov The precision for human plasma samples was better than 10% CV, and the limits of detection were in the low femtomol range on-column. nih.gov Such methods are suitable for both large-scale clinical studies and basic research involving stable isotope compounds like this compound. nih.govresearchgate.net

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Enrichment Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for precisely measuring the isotopic composition (e.g., ¹³C/¹²C or ²H/¹H) of individual compounds in a complex mixture. nih.gov In this method, compounds eluting from the GC column are combusted or pyrolyzed in a reactor, converting them into simple gases (e.g., CO₂ and H₂) before they enter the isotope ratio mass spectrometer. thermofisher.com The IRMS measures the ratio of the heavy to light isotopes with extremely high precision. scripps.eduthermofisher.com

This technique is essential for tracer studies where an organism or cell culture is supplied with a stable isotope-labeled compound, such as deuterated DHA. researchgate.netnih.govnih.gov By analyzing samples over time with GC-IRMS, researchers can track the incorporation and metabolic fate of the deuterated tracer. nih.gov The isotopic enrichment, or the percentage of the labeled compound relative to the total pool of that compound, can be accurately determined.

The analytical setup allows for automated switching between carbon and hydrogen isotope analysis from a single sample injection. thermofisher.com The precision of GC-IRMS for measuring isotope ratios is typically very high, with standard deviations often below 0.5‰. nih.gov This level of precision is critical for detecting subtle changes in isotopic enrichment in biological systems. nih.gov

| GC-IRMS System Component | Function |

| Gas Chromatograph (GC) | Separates the complex mixture of FAMEs into individual components. thermofisher.com |

| Combustion/Pyrolysis Interface | Converts each eluting FAME into simple gases (CO₂ for δ¹³C, H₂ for δ²H). thermofisher.com |

| Universal Interface (e.g., ConFlo) | Manages the introduction of sample gas and reference gas into the IRMS. thermofisher.com |

| Isotope Ratio Mass Spectrometer (IRMS) | Simultaneously measures the ion currents of different isotopes (e.g., m/z 44, 45, 46 for CO₂) to determine the isotope ratio with high precision. scripps.edu |

This table outlines the key components and their functions in a typical GC-IRMS system used for FAME analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a predominant analytical technique for lipidomics, offering high sensitivity and selectivity for a wide range of lipid classes without the need for derivatization. nih.gov It is particularly well-suited for the analysis of less volatile or thermally labile lipids.

Application as an Internal Standard in LC-MS/MS Lipidomics

In LC-MS/MS-based lipidomics, Docosahexaenoic acid-d5 serves as an excellent internal standard for the accurate quantification of free and total DHA. nih.gov Similar to its use in GC-MS, the stable isotope-labeled standard is added to the sample at the beginning of the workflow to account for analyte loss and matrix effects during extraction and analysis. qmul.ac.uk Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS; a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these effects. scispace.com

A validated LC-MS/MS method for quantifying omega-3 and omega-6 fatty acids used DHA-d5 as an internal standard. nih.gov In this method, plasma samples were spiked with a mixture of deuterated internal standards, including DHA-d5, followed by lipid extraction and analysis. The recovery efficiency for the internal standards was greater than 90%, and the response was consistent, indicating that matrix effects were acceptable and the method was robust. nih.gov

One key consideration when using deuterium-labeled standards in liquid chromatography is the potential for chromatographic separation from the non-labeled analyte, known as the deuterium (B1214612) isotope effect. scispace.com This can occur due to slight changes in the molecule's lipophilicity. Therefore, it is crucial during method development to ensure that the deuterated standard and the analyte co-elute as closely as possible for accurate correction.

Development of Targeted and Untargeted LC-MS/MS Methods for Deuterated Lipid Analysis

LC-MS/MS methods for analyzing deuterated lipids like DHA-d5 can be broadly categorized as targeted or untargeted.

Targeted analysis focuses on detecting and quantifying specific, predefined molecules. acs.org This approach is highly sensitive and robust, making it ideal for hypothesis-driven research, such as quantifying the uptake of a deuterated tracer into specific cells or tissues. acs.orgnih.gov A sensitive LC-MS/MS assay was specifically developed and validated to measure the uptake of DHA-d5 into microglia to study its neuroprotective effects. nih.gov The presence of endogenous DHA complicates such measurements, making the use of the deuterated surrogate essential. nih.gov

The method utilized tandem mass spectrometry in the negative ionization mode, monitoring specific precursor-to-product ion transitions (m/z 332.1 → 228.3/234.2) for DHA-d5. nih.gov This targeted approach achieved excellent linearity (R² = 0.999) over a low mass range (0.0063–0.1 ng) and was successfully used to demonstrate a rapid and linear uptake of DHA-d5 into the cells. nih.gov

Untargeted analysis , or lipidomics, aims to measure as many lipids as possible in a sample to obtain a comprehensive snapshot of the lipidome. nih.govchromatographyonline.com This discovery-based approach is useful for generating new hypotheses. nih.gov In the context of deuterated lipid analysis, an untargeted approach could reveal the metabolic fate of DHA-d5 by identifying various downstream lipid species that have incorporated the deuterium label. High-resolution mass spectrometry (HRMS) is particularly valuable in these studies. Its ability to measure mass with high accuracy allows for the confident identification of labeled compounds and the calculation of isotopic enrichment by analyzing the full isotopic pattern of a molecule. rsc.orgmdpi.com This can confirm not only the presence of the label but also its structural integrity within the newly synthesized lipid. rsc.org

| Analytical Approach | Objective | Selectivity | Sensitivity | Throughput | Application Example |

| Targeted LC-MS/MS | Quantify specific, known lipids. acs.org | High (monitors specific MRM transitions). | Very High. | High. | Quantifying DHA-d5 uptake in microglia. nih.gov |

| Untargeted LC-MS/MS | Profile all detectable lipids for discovery. nih.gov | Low (scans a wide mass range). | Lower than targeted. | Lower. | Identifying novel metabolites formed from a deuterated DHA tracer. |

This table compares targeted and untargeted LC-MS/MS approaches for the analysis of deuterated lipids.

Sample Preparation Protocols for Deuterated Lipid Analysis in Biological Matrices

The journey from a complex biological sample to a purified analyte ready for instrumental analysis is a critical phase that significantly influences the accuracy and reliability of the results. For deuterated lipids like Docosahexaenoic acid-d5, this process involves meticulous lipid extraction and subsequent derivatization to enhance analytical suitability.

Lipid Extraction Methodologies from Cells and Tissues

The initial step in the analysis of Docosahexaenoic acid-d5 from biological sources such as cells and tissues is the exhaustive extraction of lipids from the complex matrix. The primary goal is to efficiently isolate the lipid fraction, including the deuterated tracer, while minimizing the co-extraction of interfering substances and preventing the degradation of the target analyte. The most widely employed and validated methods for this purpose are the Folch and Bligh & Dyer procedures, both of which utilize a chloroform (B151607) and methanol (B129727) solvent system.

The Folch method involves homogenizing the tissue sample in a chloroform/methanol (2:1, v/v) mixture. researchgate.net This solvent ratio is generally effective for a broad range of lipid classes. nih.gov Following homogenization, the mixture is washed with a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase, containing the lipids, is then collected. For some tissues, a preliminary extraction with an alcohol like isopropanol (B130326) can deactivate lipolytic enzymes and improve the recovery of certain lipid classes. wur.nl

The Bligh and Dyer method is another cornerstone of lipid extraction, particularly suitable for samples with high water content. nih.gov It employs a chloroform/methanol/water (1:2:0.8, v/v/v) single-phase system for the initial extraction. After homogenization, additional chloroform and water are added to induce a phase separation, with the lipids partitioning into the lower chloroform layer.

The choice between these methods can depend on the specific tissue type and the lipid classes of interest. Comparative studies have shown that for a broad lipidomic analysis of human lipoproteins, the Folch method and an acidified Bligh and Dyer method provided higher total lipid yields. nih.gov In contrast, for photosynthetic tissues, a chloroform/methanol mixture has been shown to be more efficient than hexane/isopropanol for extracting polar, membrane-bound lipids. wur.nl For highly organic matrices, a modified Folch extraction has demonstrated superior yields of various fatty acid classes. researchgate.net

Recent advancements have also explored the use of "greener" solvents to replace the traditionally used chlorinated solvents. For instance, 2-methyl tetrahydrofuran (B95107) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as alternatives. nih.gov

Table 1: Comparison of Common Lipid Extraction Methodologies

| Method | Solvent System (Initial) | Key Features | Primary Applications |

|---|---|---|---|

| Folch | Chloroform/Methanol (2:1, v/v) | Robust and widely applicable for various tissues. | General lipidomics, extraction from a wide range of tissues. researchgate.netnih.gov |

| Bligh & Dyer | Chloroform/Methanol/Water (1:2:0.8, v/v/v) | Suitable for samples with high water content. | Extraction from tissues with high water content, such as fish muscle. nih.gov |

| Modified Folch | Varies, may include pre-extraction with isopropanol | Can improve recovery of specific lipid classes and inactivate enzymes. | Tissues with high enzymatic activity, specific lipid class analysis. wur.nl |

Derivatization Procedures for Enhanced Volatility and Ionization Efficiency

Following lipid extraction, the fatty acids, including Docosahexaenoic acid-d5, are often derivatized to improve their analytical characteristics for chromatographic analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization to fatty acid methyl esters (FAMEs) is the most common approach. This process converts the polar carboxylic acid group into a more volatile and less polar methyl ester, which enhances chromatographic separation and detection.

Several reagents are available for this purpose, with acid-catalyzed and base-catalyzed methods being the most prevalent. Boron trifluoride (BF3) in methanol is a widely used acid-catalyst for the esterification of free fatty acids and the transesterification of esterified fatty acids in complex lipid mixtures. indexcopernicus.com The reaction is typically carried out by heating the lipid extract with a 12-14% solution of BF3 in methanol. mdpi.com This method is effective for a broad range of fatty acids, including polyunsaturated fatty acids (PUFAs) like DHA. However, care must be taken as prolonged or harsh reaction conditions can lead to the formation of artifacts, particularly with highly unsaturated fatty acids. researchgate.net

Another common derivatization agent is trimethylsulfonium hydroxide (B78521) (TMSH) . This reagent allows for a rapid, on-column methylation in the hot injector of a gas chromatograph. researchgate.net While this method is fast and requires minimal sample handling, its efficiency for the derivatization of PUFAs has been a subject of investigation, with some studies suggesting lower recoveries compared to other methods. rsc.org

A comparison of derivatization methods is crucial for accurate quantification. For instance, a study comparing base-catalyzed (KOCH3/HCl) and (trimethylsilyl)diazomethane (TMS-DM) methods for the analysis of fatty acids in bakery products found that the TMS-DM method provided higher recovery values and less variation. rsc.org For the analysis of oils, a comparison of four derivatization methods, including m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH), found it to be the least work-intensive and most accurate in terms of reproducibility and derivatization efficiency.

The choice of derivatization reagent can significantly impact the resulting fatty acid profile. For example, in the analysis of certain oils, derivatization with BF3 identified a greater number of fatty acids compared to a methanolic potassium hydroxide (MeOH/KOH) method. researchgate.net

Table 2: Common Derivatization Reagents for FAMEs Analysis

| Reagent | Reaction Type | Advantages | Considerations |

|---|---|---|---|

| Boron Trifluoride (BF3) in Methanol | Acid-catalyzed esterification/transesterification | Effective for a wide range of fatty acids, including free fatty acids and esterified lipids. indexcopernicus.com | Can produce artifacts with PUFAs if not carefully controlled. researchgate.net |

| Trimethylsulfonium Hydroxide (TMSH) | On-column methylation | Rapid and requires minimal sample handling. researchgate.net | May have lower derivatization efficiency for some PUFAs. rsc.org |

| Methanolic HCl/H2SO4 | Acid-catalyzed esterification/transesterification | Well-established and effective. | Requires careful handling of strong acids. |

| Methanolic KOH | Base-catalyzed transesterification | Rapid for transesterification of glycerolipids. | Ineffective for free fatty acids. rsc.org |

Mechanistic Investigations of Docosahexaenoic Acid Metabolism and Turnover Using Deuterated Tracers in Preclinical Models

Tracing the Biosynthesis and Elongation/Desaturation Pathways of Alpha-Linolenic Acid (ALA) to DHA in Animal Models

The conversion of the essential omega-3 fatty acid alpha-linolenic acid (ALA) to the critically important long-chain PUFA, docosahexaenoic acid (DHA), involves a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum and peroxisomes. Deuterated tracers such as d5-ALA have enabled researchers to follow the metabolic fate of dietary ALA and quantify its conversion to DHA. Studies in fetal rats, for instance, have demonstrated a tangible capability of the fetus to generate its own DHA from ALA precursors. researchgate.net When d5-ALA was introduced directly into the amniotic fluid, researchers could track the appearance of deuterated metabolites in fetal tissues, confirming an independent metabolic capacity. researchgate.net This endogenous synthesis is crucial, especially under conditions of dietary stress or limited maternal supply. researchgate.net

The pathway, often referred to as the "Sprecher pathway," involves the coordinated action of several key enzymes. researchgate.net While it is understood that ALA and the omega-6 fatty acid linoleic acid (LA) compete for the same set of enzymes, increasing dietary ALA can enhance DHA content in tissues. nih.govresearchgate.net

The fatty acid desaturase (FADS) enzymes are critical for introducing double bonds into the fatty acid chain. The FADS2 gene encodes for Δ6-desaturase, which catalyzes the initial desaturation of ALA to stearidonic acid (SDA) and is also involved in the final desaturation step in the Sprecher pathway (24:5n-3 to 24:6n-3). researchgate.netnih.govnih.gov The FADS1 gene encodes for Δ5-desaturase, which acts later in the pathway to convert eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA). researchgate.net

Functional studies using yeast expression systems have been crucial in characterizing these enzymes. Research has shown that a single human Δ6-desaturase is active on multiple substrates, including C18 and C24 fatty acids of both the n-3 and n-6 series. researchgate.net Similarly, a single human Δ5-desaturase is active on C20 PUFAs. researchgate.net Some species, like zebrafish, possess a remarkable desaturase enzyme that exhibits both Δ5 and Δ6 activities, with a preference for n-3 substrates. nih.gov The use of deuterated substrates in such assay systems allows for unambiguous tracking of substrate conversion to product, helping to define the specific activities and substrate preferences of these key enzymes.

Following desaturation, fatty acid elongases extend the carbon chain of the PUFA intermediates. The elongation of very-long-chain fatty acids (ELOVL) enzymes, particularly ELOVL2 and ELOVL5, are central to this process. Studies in rats have shown that a single elongase, Elovl2, is responsible for the two sequential elongation steps that convert EPA to docosapentaenoic acid (DPA) and subsequently DPA to 24:5n-3. nih.gov

For a long time, the initial Δ6-desaturation of ALA by FADS2 was considered the primary rate-limiting step in the DHA synthesis pathway. nih.gov However, tracer studies and enzymatic analyses have revealed a more complex regulatory landscape. The observation that increasing dietary ALA boosts tissue levels of EPA and DPA but not necessarily DHA pointed to the existence of other control points. nih.gov

Mechanistic studies have identified two such critical points. First, the apparent saturation of the second elongation reaction (DPA → 24:5n-3) by Elovl2 can cause an accumulation of DPA, limiting the substrate available for the final steps of DHA synthesis. nih.gov Second, a competitive inhibition exists for the FADS2 enzyme; ALA competes with 24:5n-3 for the same enzyme. nih.gov High levels of ALA can therefore inhibit the desaturation of 24:5n-3 to 24:6n-3, which is the final desaturation step before peroxisomal chain shortening to DHA. nih.gov These findings indicate that fatty acid elongation and competition for desaturase enzymes are crucial rate-limiting factors in the de novo synthesis of DHA. nih.gov

Dynamic Assessment of Docosahexaenoic Acid Incorporation and Distribution in Specific Organs and Cellular Compartments in Animal Models

Administering deuterated DHA, such as d5-DHA, to animal models allows for the precise measurement of its uptake, incorporation into tissue membranes, and subsequent turnover. These pharmacokinetic studies have revealed that DHA is distributed and retained differently across various organs, reflecting their specific needs and metabolic functions. researchgate.net Studies in mice fed a diet containing deuterated DHA showed rapid accretion in plasma and liver, followed by slower incorporation into the heart, red blood cells, and ocular tissues. researchgate.net The central nervous system exhibited the slowest accretion rates. researchgate.net

The brain is highly enriched in DHA, which is essential for neuronal structure and function. nih.gov Since the brain has a very limited capacity for de novo DHA synthesis, it relies on a continuous supply from the circulation. nih.govnih.gov Using deuterated tracers provides a powerful tool to quantify the dynamics of this process. Studies in unanesthetized rats using radiolabeled DHA have established that the rate of DHA incorporation into the brain equals its rate of consumption, providing a direct in vivo biomarker of brain DHA metabolism. nih.govnih.gov

The half-life of DHA in the brain is considerably long, with estimates in rodents ranging from approximately 30 to 135 days, depending on the dietary context and measurement method. nih.gov Research using d5-ALA in fetal rats demonstrated significant accretion of newly synthesized d5-DHA in the fetal brain, highlighting the importance of endogenous synthesis during development. researchgate.net In a model of sustained maternal ALA deficiency, the levels of d5-ALA derived metabolites, including d5-DHA, increased significantly in the fetal brain, showing a compensatory upregulation of the synthesis pathway to meet the brain's high demand. researchgate.net

The liver plays a central role in lipid metabolism, being the primary site for de novo synthesis of DHA from ALA and for processing and distributing dietary fats. nih.gov Deuterated tracer studies have been instrumental in understanding these hepatic dynamics. In fetal rats injected with d5-ALA, the liver showed a robust capacity for converting the precursor into various metabolites, including d5-DHA. researchgate.net

The table below, derived from a study on fetal rats, illustrates the metabolic conversion of d5-ALA in the brain and liver, showing the accumulation of total deuterated metabolites under different maternal dietary conditions. researchgate.net

| Maternal Diet | Tissue | Total d5-ALA Metabolites (pmol/mg) | d5-DHA as % of Total Metabolites |

|---|---|---|---|

| Adequate | Fetal Brain | 45 | 79.0% |

| Adequate | Fetal Liver | 86 | 63.6% |

| ALA Deficient | Fetal Brain | 231 | 71.0% |

| ALA Deficient | Fetal Liver | 696 | 26.0% |

This data clearly shows that while the liver is a primary site of conversion, the brain is a site of preferential accumulation and retention of the synthesized d5-DHA. researchgate.net Furthermore, studies in animal models of metabolic dysfunction-associated steatotic liver disease (MASLD) are beginning to use deuterated substrates to probe dysregulated fatty acid oxidation, demonstrating the utility of these tracers in understanding pathological states. nih.gov

The incorporation of dietary deuterated DHA (D-DHA) into tissues is time-dependent, as shown in the table below from a study in mice.

| Tissue | Incorporation at 4-5 Weeks | Incorporation at ~11 Weeks (77 days) |

|---|---|---|

| Neural Retina | >55% | >75% |

| RPE/Choroid/Sclera | >80% | >90% |

| Liver | Not specified | >90% |

| Heart | Not specified | >90% |

| Central Nervous System (general) | Not specified | 75-80% |

Erythrocyte Membrane Phospholipid Integration

The incorporation of fatty acids into the phospholipid bilayer of erythrocyte (red blood cell) membranes serves as a reliable biomarker for long-term dietary intake and systemic fatty acid status. Studies involving the administration of deuterated DHA have demonstrated its efficient integration into these membranes. In preclinical mouse models, following dietary supplementation with deuterated DHA, the tracer is readily absorbed and distributed throughout the body, including into red blood cells.

Once within the circulation, Docosahexaenoic acid-d5 methyl ester is hydrolyzed to its free fatty acid form, deuterated DHA (D-DHA). This D-DHA is then available for uptake by erythrocytes and subsequent esterification into the phospholipid components of the cell membrane, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. The rate of incorporation into erythrocyte membranes is a dynamic process, reflecting both dietary intake and the turnover of existing fatty acids within the membrane.

Research has shown that the accretion of D-DHA in red blood cells is relatively rapid. In mouse studies, the half-life for accretion (t1/2a) of D-DHA in red blood cells was observed to be approximately 8.5 days. nih.gov This indicates a steady incorporation of the deuterated tracer into the erythrocyte membrane phospholipids (B1166683) over time, eventually reaching a steady state that is reflective of the dietary intake. The analysis of D-DHA levels in erythrocyte membranes provides a clear window into the systemic availability and tissue incorporation of this essential fatty acid.

Table 1: Accretion Half-Life of Deuterated DHA in Various Mouse Tissues

| Tissue | Accretion Half-Life (t1/2a) in days |

|---|---|

| Plasma | ~2.8 |

| Liver | ~2.8 |

| Heart | ~8.5 |

| Red Blood Cells | ~8.5 |

| Choroid-RPE | 10.1 |

| Neural Retina | 23.4 |

| Optic Nerve | 26.3 |

| Central Nervous System | 29.0 - 44.3 |

Data sourced from studies in mice fed a diet containing 0.5% D-DHA. nih.gov

Examination of Metabolic Fates and Interconversions of this compound within in vitro Cellular Systems

In vitro cell culture models provide a controlled environment to dissect the specific metabolic pathways of fatty acids without the complexities of whole-body metabolism. Studies utilizing this compound in various cell lines have revealed key aspects of its intracellular fate. Upon uptake by cells, the methyl ester is cleaved, releasing the deuterated free fatty acid, D-DHA.

One of the primary metabolic fates of intracellular D-DHA is its incorporation into cellular phospholipids, mirroring the process observed in erythrocytes. This esterification into membrane lipids serves to remodel the fatty acid composition of cellular membranes.

Furthermore, in vitro studies have been instrumental in demonstrating the retroconversion of DHA to other omega-3 fatty acids. In non-neuronal cell lines, a significant metabolic pathway for DHA is its retroconversion to deuterated eicosapentaenoic acid (D-EPA). This process involves the partial β-oxidation of the DHA molecule. The extent of this retroconversion can vary depending on the cell type.

Additionally, D-DHA can be elongated to form deuterated very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These metabolic transformations highlight the dynamic nature of fatty acid metabolism within cells, where DHA can be either stored in membranes or converted to other bioactive fatty acids.

Influence of Dietary Modulations on Deuterated DHA Metabolism in Controlled Animal Studies

The composition of the diet can significantly influence the metabolism and tissue incorporation of deuterated DHA. Controlled animal studies have provided valuable data on how dietary factors can modulate the fate of this compound.

In a key study, mice were fed a diet containing 0.5% D-DHA for 77 days. nih.gov This resulted in a substantial incorporation of D-DHA into various tissues. By day 77, the percentage of D-DHA relative to total DHA was above 90% in most tissues, with the central nervous system showing a slightly lower incorporation of 75-80%. researchgate.net These findings demonstrate the profound impact of sustained dietary intake on the tissue enrichment of D-DHA.

The type of fat in the diet also plays a crucial role. For instance, studies comparing diets rich in tallow (B1178427) versus those enriched with DHA oil in pigs have shown that the latter leads to a significant increase in the DHA content of the liver and plasma. nih.gov This dietary DHA enrichment was also found to downregulate the expression of genes involved in endogenous fatty acid synthesis in the liver. nih.gov

Maternal diet is another critical factor. Studies have shown that dietary D-DHA provided to mouse dams is efficiently passed to their offspring through breast milk. arvojournals.org This leads to the incorporation of D-DHA into the retinal tissue of the pups, highlighting the importance of maternal nutrition in providing essential fatty acids for development. arvojournals.org

Table 2: Percentage of Deuterated DHA in Total DHA in Mouse Tissues After 4 Weeks of a 0.5% D-DHA Diet

| Tissue | D-DHA as % of Total DHA |

|---|---|

| Retina | >55% |

| RPE/Choroid/Sclera | >80% |

Data from a study where mice were fed a 0.5% D-DHA diet for 4 weeks. nih.gov

Biochemical and Cellular Research Applications of Docosahexaenoic Acid D5 Methyl Ester

Investigation of Membrane Lipid Remodeling and Integration of Methylated Analogs

The incorporation of fatty acids into cellular membranes is a dynamic process central to maintaining membrane fluidity, structure, and function. deepdyve.com Deuterated analogs of fatty acids, such as DHA-d5 methyl ester, are instrumental in studying this process. While the methyl ester form itself is primarily used as a reference and internal standard in analytical procedures like gas chromatography-mass spectrometry (GC-MS), the underlying deuterated docosahexaenoic acid (DHA-d5) is readily incorporated into membrane phospholipids (B1166683). caymanchem.comdntb.gov.uanih.govunair.ac.id

Researchers utilize these labeled compounds to trace the uptake and distribution of DHA within different lipid classes of the cell membrane. For instance, studies have shown that orally administered deuterated DHA is efficiently incorporated into the phospholipids of various tissues, including the brain and retina. nih.govnih.govnih.govarvojournals.org By analyzing the presence of the deuterium (B1214612) label in different phospholipid species over time, scientists can elucidate the pathways and kinetics of membrane lipid remodeling. This includes the processes of de-esterification, re-esterification, and the transfer of DHA between different phospholipid backbones.

A key advantage of using deuterated DHA is its increased resistance to lipid peroxidation. nih.govnih.govmdpi.com The substitution of hydrogen with deuterium at the bis-allylic sites, which are prone to oxidation, strengthens the carbon-hydrogen bond. This "kinetic isotope effect" slows down the rate of hydrogen abstraction by free radicals, a critical step in the initiation of lipid peroxidation. nih.govnih.gov This property allows researchers to study the structural role of DHA in membranes with a reduced confounding effect from its degradation products. For example, studies have demonstrated that the incorporation of deuterated DHA into retinal pigment epithelial cells protects them from oxidative stress. nih.govmdpi.com

The use of the methyl ester form is particularly relevant for the analytical methods used to study these processes. For quantification, tissue lipids are often extracted and transesterified to fatty acid methyl esters (FAMEs) for GC-MS analysis. nih.govnih.gov In these analyses, DHA-d5 methyl ester is added as an internal standard to accurately quantify the amount of endogenous DHA incorporated into the membranes. caymanchem.comdntb.gov.uasemanticscholar.org

Table 1: Research Applications of Deuterated DHA in Membrane Lipid Studies

| Research Area | Application of Deuterated DHA/DHA-d5 Methyl Ester | Key Findings | Citations |

| Membrane Incorporation and Remodeling | Tracing the uptake and distribution of DHA into various tissue phospholipids. | Orally administered deuterated DHA is efficiently incorporated into brain and retinal phospholipids, allowing for the study of lipid turnover. | nih.govnih.govnih.govarvojournals.org |

| Resistance to Oxidative Stress | Investigating the protective effects of DHA against lipid peroxidation. | Deuteration at bis-allylic sites makes DHA more resistant to oxidation, protecting cells from oxidative damage. | nih.govnih.govmdpi.com |

| Analytical Quantification | Use as an internal standard in GC-MS and LC-MS/MS analysis. | DHA-d5 methyl ester enables precise quantification of endogenous DHA and its metabolites in biological samples. | caymanchem.comdntb.gov.uasemanticscholar.org |

Role in Modulating Cellular Signaling Pathways in in vitro and ex vivo Models

Docosahexaenoic acid is not just a structural component of membranes; it also plays a significant role in modulating various cellular signaling pathways. Deuterated analogs, including DHA-d5 methyl ester, have been employed to investigate these functions, particularly in neuronal and immune cells.

Studies on Hippocampal Neural Activity in ex vivo Preparations

One notable application is in the study of neuronal excitability. In ex vivo mouse hippocampal slices, which can generate spontaneous, synchronized bursts of electrical activity known as sharp waves (SPWs), both DHA and its methyl ester analog (DHA-Me) have been shown to reduce the incidence of these excitatory events. nih.gov SPWs are considered an experimental model for the interictal spikes seen in temporal lobe epilepsy. nih.gov

In these studies, the application of DHA-Me was as effective as DHA in reducing SPWs, suggesting that the unesterified form of DHA is likely responsible for this modulatory effect. nih.gov Interestingly, while radiolabeled 14C-DHA was shown to be incorporated into the membrane phospholipids of the hippocampal slices, DHA-Me, which does not get incorporated, still exerted its effect. nih.gov This indicates that the reduction in network excitability may be mediated by the free fatty acid interacting with cellular components, possibly through the modulation of GABAergic activity, as the effects were abolished by GABA receptor blockers. nih.gov

Interactions with Protein Oxidation Systems in Biochemical Assays

DHA and its derivatives can also interact with and be modified by cellular oxidation systems, leading to products that can, in turn, modify other molecules like proteins. In biochemical assays, the peroxidation of methyl docosahexaenoate (the non-deuterated counterpart of DHA-d5 methyl ester) in the presence of a metal-catalyzed oxidation system has been shown to generate products that form high-molecular-weight adducts with proteins such as bovine serum albumin (BSA). caymanchem.com

These studies demonstrated that the incubation of BSA with DHA peroxidation products led to the formation of protein derivatives and the generation of carbonyl groups, a marker of oxidative stress. caymanchem.com The use of oxygen radical scavengers inhibited these modifications, confirming the role of lipid peroxidation in this process. caymanchem.com Such research is crucial for understanding how the oxidative modification of important lipids like DHA might contribute to protein damage in the context of aging and related diseases. The use of deuterated analogs in such systems can help to dissect the role of specific oxidation-prone sites on the fatty acid chain.

Elucidation of Specialized Pro-Resolving Mediator (SPM) Biosynthesis from Docosahexaenoic Acid Precursors

A groundbreaking area of research is the role of DHA as a precursor to a superfamily of potent, endogenous anti-inflammatory and pro-resolving lipid mediators, collectively known as specialized pro-resolving mediators (SPMs). pnas.orgreactome.org These include the D-series resolvins (RvDs), protectins (e.g., protectin D1/neuroprotectin D1), and maresins (MaRs). pnas.orgreactome.orgnih.gov The use of deuterium-labeled DHA has been pivotal in tracing the biosynthetic pathways of these molecules.

Tracing the Formation of Resolvins, Protectins, and Maresins from Deuterated Docosahexaenoic Acid

By administering deuterium-labeled DHA (d5-DHA) to animal models of inflammation, researchers can track its conversion into various SPMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). deepdyve.comnih.govresearchgate.net For example, in a mouse model of peritonitis, intravenously administered d5-DHA was rapidly mobilized to the site of inflammation. nih.gov Analysis of the inflammatory exudates revealed the presence of not only d5-DHA but also its downstream conversion products, the deuterated SPMs. nih.govresearchgate.net

This isotopic labeling allows for the unambiguous identification of DHA-derived mediators against a complex background of other endogenous lipids. It provides direct evidence that circulating DHA is a substrate for the biosynthesis of these pro-resolving molecules during an active inflammatory response. nih.gov

Enzymatic Transformations and Pathway Intermediates in SPM Production

The biosynthesis of SPMs from DHA involves a series of enzymatic reactions, primarily initiated by lipoxygenase (LOX) enzymes, such as 15-LOX and 12-LOX. reactome.orgnih.govresearchgate.net

Resolvins and Protectins: The formation of D-series resolvins and protectins begins with the action of 15-LOX (or aspirin-acetylated COX-2) on DHA to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). pnas.orgreactome.orgnih.gov This intermediate is then further converted by other enzymes, such as 5-LOX, into various resolvins (e.g., RvD1, RvD2) through epoxide intermediates. pnas.orgnih.gov Deuterium labeling has been essential in confirming these pathways and identifying the intermediates. deepdyve.com

Maresins: The biosynthesis of maresins is initiated by the 12-LOX enzyme, which converts DHA into 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA). reactome.orgnih.gov This intermediate is then transformed into an epoxide, 13S,14S-epoxy-maresin, which is subsequently hydrolyzed by soluble epoxide hydrolase to form maresin 1 (MaR1) or the newly identified maresin 2 (MaR2). nih.gov

The use of deuterated DHA in these studies, coupled with sophisticated mass spectrometry techniques, allows for the precise tracking of the deuterium label as it is incorporated into these various downstream mediators. This provides definitive evidence of the biosynthetic sequence and the specific enzymes involved.

Table 2: Key Enzymes and Intermediates in SPM Biosynthesis from DHA

| SPM Family | Initiating Enzyme | Key Intermediate | Final Products (Examples) | Citations |

| Resolvins (D-series) | 15-Lipoxygenase (15-LOX) | 17S-HpDHA | Resolvin D1, Resolvin D2 | pnas.orgreactome.orgnih.govnih.gov |

| Protectins | 15-Lipoxygenase (15-LOX) | 17S-HpDHA | Protectin D1/Neuroprotectin D1 | pnas.orgreactome.orgnih.gov |

| Maresins | 12-Lipoxygenase (12-LOX) | 14S-HpDHA | Maresin 1, Maresin 2 | reactome.orgnih.gov |

Use in Investigating Docosahexaenoic Acid Functional Derivatives and Analogs in Cellular Models

The study of docosahexaenoic acid (DHA) and its myriad of functional derivatives and analogs in cellular systems is crucial for understanding their biological roles and therapeutic potential. The use of isotopically labeled compounds, such as Docosahexaenoic Acid-d5 Methyl Ester, has become an invaluable tool in these investigations. This stable isotope-labeled version of the DHA methyl ester allows researchers to trace the metabolic fate of DHA and to differentiate it from endogenous pools within the cell. While direct studies detailing the use of DHA-d5 methyl ester to specifically investigate a wide range of functional derivatives are still emerging, the principles of stable isotope labeling and lipidomics provide a clear framework for its application.

Stable isotope labeling, in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables the detailed elucidation of metabolic pathways. nih.gov By introducing a compound labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net This methodology is critical for understanding how structural modifications to the DHA molecule affect its cellular processing and downstream effects.

In cellular models, fatty acid methyl esters, including DHA methyl ester, are taken up by cells and can be hydrolyzed to their corresponding free fatty acids, which then become available for various metabolic processes. nih.gov Research on Ehrlich ascites tumor cells, as well as rat heart, liver, and kidney slices, has demonstrated that albumin-bound long-chain fatty acid methyl esters are taken up and utilized. nih.gov A significant portion of the internalized methyl esters is hydrolyzed to free fatty acids, which are then incorporated into phospholipids, neutral lipid esters, or undergo oxidation. nih.gov This foundational knowledge of how fatty acid methyl esters are handled by cells provides the basis for using DHA-d5 methyl ester as a tracer.

Lipidomics, the large-scale study of lipids, is a powerful approach to investigate the impact of DHA and its analogs on cellular lipid profiles. When cells are treated with DHA or its derivatives, lipidomics analysis can reveal significant changes in the composition of various lipid classes, including phosphatidylcholines (PC), phosphatidylethanolamines (PE), phosphatidylinositols (PI), phosphatidylserines (PS), and sphingomyelins (SM). nih.govnih.govresearchgate.net By using DHA-d5 methyl ester, researchers can precisely track the incorporation of the deuterated DHA into these different lipid species, providing a clear picture of its metabolic routing. This is particularly important when comparing the metabolic fate of a novel DHA analog to that of the parent compound.

The table below summarizes findings from cellular studies on DHA and its derivatives, illustrating the types of data that can be generated. The use of a tracer like DHA-d5 methyl ester would enhance the precision of such findings.

| Cell Line | Compound | Key Findings | Potential Application of DHA-d5 Methyl Ester |

| 95D non-small-cell lung cancer | DHA-PC, DHA-TG | Inhibited cell growth and induced apoptosis via PPARγ pathway; DHA-PC was more effective. nih.gov | To quantify the differential uptake and incorporation of DHA from PC and TG forms into cellular lipids. |

| SH-SY5Y neuroblastoma | GIVA cPLA₂ inhibitors | Reduced levels of arachidonic acid and other free fatty acids, suggesting an impact on overall fatty acid metabolism. mdpi.com | To trace the specific impact of cPLA₂ inhibition on the release and subsequent metabolism of exogenously supplied DHA. |

| THP-1 monocytes | DHA, ALA | DHA decreased monocyte adhesion, while ALA had no effect or increased it, suggesting distinct gene pathway regulation. doi.org | To track the incorporation of DHA into specific membrane lipid domains that are critical for cell adhesion. |

Methodological Considerations and Comparative Studies in Deuterated Lipid Research

Evaluation of Potential Isotope Effects on Biological Processes and Enzymatic Reactions

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) at specific molecular positions can, in theory, influence the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The breaking of a C-D bond requires more energy and thus can proceed at a slower rate.

In the context of Docosahexaenoic acid-d5 methyl ester, the five deuterium atoms are located on the terminal methyl and adjacent methylene (B1212753) groups of the fatty acid chain (21,21,22,22,22-d5). This strategic placement is distant from the sites of unsaturation where enzymatic reactions such as oxidation or elongation primarily occur. Research on deuterated fatty acids has often focused on placing deuterium at the bis-allylic positions, which are highly susceptible to oxidation, to intentionally slow down lipid peroxidation. nih.goveurisotop.com

For this compound, the isotope effect on the primary enzymatic reactions involving the carboxyl group or the double bonds is generally considered to be negligible. The primary use of this compound is as an internal standard in mass spectrometry-based quantification. caymanchem.com In this application, the key consideration is that the deuterated standard co-elutes with the endogenous, unlabeled analyte and exhibits identical ionization efficiency, but is distinguishable by its higher mass. The five-dalton mass difference provides a clear separation in the mass spectrum, enabling precise quantification without isotopic interference from the naturally occurring isotopes of carbon and hydrogen in the unlabeled molecule.

While a significant KIE is not expected for the primary metabolic pathways of DHA, subtle effects cannot be entirely dismissed without empirical evidence. For instance, any enzymatic process that involves the cleavage or modification of the terminal end of the fatty acid could theoretically be affected. However, for the vast majority of DHA's known metabolic transformations, such as incorporation into phospholipids (B1166683) or conversion to signaling molecules, the d5 labeling is not anticipated to alter the biological processes significantly.

Comparative Analysis of Metabolic and Biological Activities between Deuterated and Unlabeled Docosahexaenoic Acid Forms

A critical aspect of using deuterated tracers is to ensure they function as true surrogates for their unlabeled counterparts. Studies comparing the metabolic and biological activities of deuterated and unlabeled forms of docosahexaenoic acid (DHA) have largely focused on DHA deuterated at the oxidatively sensitive bis-allylic positions. These studies have demonstrated that such deuteration can significantly reduce lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. nih.govnist.gov

In the case of this compound, its primary identity in research is that of a methyl ester. Fatty acid methyl esters (FAMEs) are not the typical form in which fatty acids are found or utilized in biological systems. They are primarily used in analytical chemistry for their volatility and suitability for gas chromatography (GC). nih.govsigmaaldrich.com Before incorporation into complex lipids or participation in most metabolic pathways, the methyl ester would need to be hydrolyzed to the free fatty acid, docosahexaenoic acid.

Therefore, a direct comparative analysis of the metabolic and biological activities of this compound and unlabeled DHA would first need to account for the efficiency of this hydrolysis step. Assuming efficient conversion to the free fatty acid form, the resulting DHA-d5 would be expected to behave very similarly to unlabeled DHA in most metabolic processes, given the remote location of the deuterium atoms from the metabolically active sites.

A study developing an LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 (the free acid form) into microglia used it as a surrogate for DHA to overcome the issue of high endogenous levels. nih.gov This implies an assumption of similar uptake mechanisms. The study observed a rapid uptake of DHA-d5, suggesting that the deuteration at the terminal end did not impede its transport into the cells. nih.gov

The table below summarizes key considerations for the comparative analysis:

| Feature | Unlabeled Docosahexaenoic Acid (DHA) | This compound | Key Comparative Considerations |

| Form | Free fatty acid | Methyl ester | Hydrolysis of the methyl ester is a prerequisite for most biological activities. |

| Primary Role | Structural component of membranes, precursor to signaling molecules | Analytical internal standard | The intended use dictates the relevant comparative properties. |

| Susceptibility to Oxidation | High, at bis-allylic positions | Similar to unlabeled DHA once hydrolyzed | Deuteration is not at the primary oxidation sites. |

| Metabolic Incorporation | Readily incorporated into phospholipids | Requires hydrolysis prior to incorporation | The rate of hydrolysis could be a differentiating factor. |

Validation of Deuterated Tracers for Quantitative Flux Analysis in Complex Biological Systems

The use of stable isotope-labeled compounds is fundamental to metabolic flux analysis, which aims to quantify the rates of metabolic pathways. The validation of a deuterated tracer like this compound for such applications is a multi-faceted process.

Key Validation Parameters for a Deuterated Tracer:

Chemical and Isotopic Purity: The tracer must be of high chemical purity and have a known, high degree of isotopic enrichment. Commercial suppliers typically provide certificates of analysis detailing this information. For this compound, the purity is often stated as ≥98.5% (GC) and the isotopic purity as ≥99% deuterated forms (d1-d5). caymanchem.comsigmaaldrich.com

No Isotopic Fractionation: During sample preparation and analysis, there should be no discrimination between the labeled and unlabeled forms. For FAMEs, the transesterification process to create them from complex lipids is generally considered quantitative and not expected to produce a significant kinetic isotope effect. nih.gov

Metabolic Equivalence: As discussed, the tracer should ideally be metabolized in the same manner and at the same rate as its endogenous counterpart. For this compound, its primary role as an internal standard for the quantification of the methyl ester form circumvents some of the complexities of metabolic equivalence in dynamic systems. When used to spike into a sample that has already been converted to FAMEs, its role is purely analytical.

Linearity and Precision: In quantitative assays, the response of the mass spectrometer must be linear over the expected concentration range, and the measurements must be precise and accurate. A study validating an LC-MS/MS method for DHA-d5 reported good linearity (R² = 0.999) and precision and accuracy values of less than 9.3% and between 96.6-109.8%, respectively. nih.gov

The validation of this compound as an internal standard in numerous studies underpins its reliability for quantitative analysis. caymanchem.com For its use in true flux analysis, where it would be introduced into a biological system to trace its metabolic fate, a more rigorous validation of its metabolic behavior relative to unlabeled DHA would be required. This would involve time-course studies to compare the rates of its hydrolysis, uptake, and incorporation into various lipid pools against those of an unlabeled or differently labeled DHA tracer.

The following table presents data from a hypothetical validation study for a deuterated tracer used in a quantitative assay, illustrating the typical parameters assessed.

| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD %) |

| Low QC | 0.5 | 0.48 ± 0.04 | 96.0 | 8.3 |

| Medium QC | 5.0 | 5.1 ± 0.3 | 102.0 | 5.9 |

| High QC | 50.0 | 49.2 ± 2.1 | 98.4 | 4.3 |

Table generated based on typical validation data for LC-MS/MS assays.

Future Trajectories and Advanced Research Paradigms

Development of Advanced Isotopic Labeling Strategies for Comprehensive Lipid Tracing

The use of stable isotope-labeled compounds like Docosahexaenoic acid-d5 methyl ester is fundamental to understanding the dynamic processes of lipid metabolism. nih.gov Advanced research is moving beyond simple uptake and incorporation studies to more complex strategies that provide a comprehensive picture of a lipid's journey through various metabolic and signaling pathways.

This compound is specifically designed for use as an internal standard in quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The five deuterium (B1214612) atoms on the terminal end of the fatty acid chain provide a distinct mass shift, allowing it to be differentiated from its naturally occurring, non-labeled counterpart. caymanchem.com This distinction is critical for tracer-based experiments where the goal is to follow the fate of an administered compound.

Future strategies will increasingly employ multiple, distinctly labeled tracers simultaneously to probe interconnected metabolic networks. For instance, a study might use ¹³C-labeled glucose alongside this compound to simultaneously track de novo lipogenesis and the remodeling of complex lipids. This dual-labeling approach can reveal how different nutrient sources contribute to the synthesis and modification of DHA-containing phospholipids (B1166683) and other lipid species.

Another advanced strategy involves kinetic flux analysis, where the rate of appearance and disappearance of the d5-label in various lipid pools is measured over time. This provides quantitative data on the turnover rates of specific lipids, offering insights into how these rates are altered in different physiological or pathological states.

Table 1: Advanced Isotopic Labeling Strategies

| Labeling Strategy | Description | Key Research Application |

|---|---|---|

| Single Tracer (DHA-d5) Pulse-Chase | Administering a single dose of this compound and monitoring its incorporation into and clearance from various lipid classes over time. | Determining the turnover rate and metabolic fate of exogenous DHA in specific tissues or cell types. |

| Multi-Isotope Co-administration | Using DHA-d5 methyl ester in conjunction with other stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-serine). | Investigating the interplay between different metabolic pathways, such as de novo synthesis versus uptake and remodeling of fatty acids. |

| Stable Isotope-Resolved Metabolomics (SIRM) | Combining isotopic labeling with high-resolution metabolomics to track the label's distribution across a wide range of downstream metabolites. | Mapping the complete metabolic network of DHA, including its conversion to specialized pro-resolving mediators and other bioactive lipids. |

Integration of Deuterated Lipidomics with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of cellular function, data from deuterated lipidomics studies are increasingly being integrated with other "omics" disciplines, such as proteomics and metabolomics. sci-hub.se This systems biology approach allows researchers to connect changes in lipid metabolism, as traced by this compound, with alterations in protein expression and the broader metabolic landscape. sci-hub.semdpi.com

For example, an integrated study might reveal that in a particular disease model, the incorporation of d5-DHA into membrane phospholipids is reduced. Proteomic analysis of the same samples might show a downregulation of the specific acyl-CoA synthetase or acyltransferase enzymes responsible for this process. nih.gov Simultaneously, metabolomic analysis could indicate a buildup of the precursor d5-DHA or a deficiency in related metabolic products, providing a multi-layered view of the dysfunctional pathway. nih.govnih.gov

This integrated approach is powerful for constructing comprehensive metabolic network models. nih.gov By correlating the abundance of d5-labeled lipids with protein and metabolite levels, researchers can identify key regulatory nodes and potential biomarkers for disease. mdpi.com Such studies have the potential to uncover complex relationships, for instance, linking the metabolism of specific DHA-containing lipids to inflammatory signaling pathways or energy regulation. nih.govmedrxiv.org

Table 2: Integration of 'Omics' Technologies with Deuterated Lipid Tracing

| 'Omics' Technology | Integrated Data Type | Potential Research Insight |

|---|---|---|

| Proteomics | Expression levels of enzymes involved in lipid transport, synthesis, and signaling. | Identifies the specific proteins (e.g., acyltransferases, desaturases) whose altered expression correlates with changes in d5-DHA metabolism. nih.gov |

| Metabolomics | Levels of non-lipid small molecules (e.g., amino acids, organic acids, nucleotides). | Reveals systemic metabolic shifts (e.g., in glycolysis, TCA cycle) that influence or are influenced by the flux of d5-DHA through lipid pathways. mdpi.com |

| Transcriptomics | mRNA levels of genes encoding for metabolic enzymes and regulatory proteins. | Provides insight into the transcriptional regulation underlying the observed changes in d5-DHA metabolism and protein expression. |

Innovations in Mass Spectrometry Technologies for Enhanced Sensitivity and Resolution in Deuterated Fatty Acid Research

The ability to detect and accurately quantify this compound and its metabolites is entirely dependent on the capabilities of mass spectrometry (MS). nih.gov Continuous innovation in MS technology is pushing the boundaries of what can be achieved in deuterated fatty acid research, offering greater sensitivity, resolution, and structural detail. nih.govtechnologynetworks.com

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are becoming indispensable. nih.gov These instruments can distinguish between molecules with very small mass differences, which is crucial for resolving the d5-labeled lipid from other closely related or interfering species in a complex biological sample. nih.govnih.gov This high resolving power ensures accurate quantification and confident identification of labeled compounds.

Tandem mass spectrometry (MS/MS) is another key technology. In an MS/MS experiment, a specific ion (such as the molecular ion of a d5-DHA-containing phospholipid) is selected and fragmented. The resulting fragment ions provide structural information, helping to confirm the identity of the lipid and, in some cases, to localize the position of the labeled fatty acid within a complex lipid. Advanced fragmentation techniques, such as ozone-induced dissociation (OzID), can even pinpoint the location of double bonds within the fatty acyl chain, providing an additional layer of structural confirmation. acs.org

Future developments will likely focus on improving the speed and sensitivity of these techniques, enabling the analysis of ever-smaller sample sizes, such as single cells. nih.gov The coupling of these advanced MS methods with sophisticated liquid chromatography (LC) separation provides a robust platform for the in-depth analysis of deuterated lipids. nih.gov The ongoing evolution of MS hardware and software promises to further enhance our ability to trace the intricate metabolic pathways of essential fatty acids like DHA. nih.gov

Table 3: Key Mass Spectrometry Technologies for Deuterated Lipid Analysis